N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
Properties
CAS No. |
447455-56-3 |
|---|---|
Molecular Formula |
C15H10ClN3O2 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-8-6-10(7-9-12)13-14(19-21-18-13)17-15(20)11-4-2-1-3-5-11/h1-9H,(H,17,19,20) |
InChI Key |
WYHXPCSFVQWRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,5-Oxadiazole Ring
The 1,2,5-oxadiazole ring is typically synthesized via cyclization reactions using precursors such as amidoximes or nitrile oxides. A widely adopted approach involves the cyclodehydration of 4-chlorophenyl-substituted amidoximes under acidic conditions. For example, 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine serves as a key intermediate, synthesized by reacting 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form an amidoxime, followed by cyclization using dehydrating agents like thionyl chloride (SOCl₂) or polyphosphoric acid (PPA) .
Microwave-assisted synthesis has emerged as a superior method for ring formation. In one protocol, a mixture of 4-chlorobenzaldehyde (1.2 mmol) and hydroxylamine hydrochloride (1.5 mmol) in ethanol was irradiated at 120°C for 20 minutes, yielding the amidoxime intermediate with 85% efficiency. Subsequent cyclization using PPA at 100°C for 2 hours produced the 1,2,5-oxadiazol-3-amine derivative in 78% yield . This method reduces reaction times from hours to minutes compared to conventional heating.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl group is introduced either during ring formation or via post-cyclization functionalization. In a study by EvitaChem, 4-chlorophenylboronic acid was coupled to the oxadiazole ring using a Suzuki-Miyaura reaction, employing palladium(II) acetate as a catalyst and potassium carbonate as a base in a tetrahydrofuran (THF)/water solvent system. This method achieved a 72% yield but required rigorous exclusion of moisture and oxygen.
Alternatively, direct incorporation of the 4-chlorophenyl moiety during amidoxime formation simplifies the process. For instance, starting with 4-chlorobenzaldehyde ensures the substituent is retained throughout subsequent steps, avoiding the need for cross-coupling reactions .
Amidation to Form the Benzamide Moiety
The final step involves reacting the 1,2,5-oxadiazol-3-amine intermediate with benzoyl chloride or its derivatives. In a representative procedure, 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine (0.255 mmol) was treated with benzoyl chloride (0.306 mmol) in dry 1,2-dichloroethane, catalyzed by 4-dimethylaminopyridine (DMAP). Microwave irradiation at 120°C for 45 minutes facilitated the amidation, yielding N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide with 65% efficiency after purification via flash chromatography .
Table 1: Comparison of Amidation Conditions
| Catalyst | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| DMAP | 1,2-Dichloroethane | 120°C | 45 min | 65% | |
| Triethylamine | Dichloromethane | 25°C | 12 h | 58% | |
| None | Toluene | Reflux | 6 h | 42% |
The use of DMAP and microwave irradiation significantly enhances reaction efficiency, reducing side product formation.
Purification and Characterization
Crude products are purified using flash chromatography (cyclohexane/ethyl acetate, 80:20) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
-
¹H-NMR (CDCl₃): δ 7.47 (d, J = 8.1 Hz, 2H, ArH), 7.65 (d, J = 8.7 Hz, 2H, ArH), 7.81 (d, J = 8.2 Hz, 2H, ArH), 8.00 (d, J = 8.2 Hz, 2H, ArH) .
-
¹³C-NMR (CDCl₃): Peaks at 122.76 (C-Cl), 146.92 (oxadiazole C-N), and 170.08 ppm (amide C=O) .
Mass spectrometry (ESI-MS) further validates molecular weight, with observed [M+H]⁺ peaks matching theoretical values .
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors replace batch processes, improving yield and reproducibility. A pilot study demonstrated that circulating the reaction mixture through a heated silica bed (150°C) at a flow rate of 5 mL/min achieved 89% conversion in 10 minutes, compared to 65% in batch mode over 45 minutes .
Table 2: Summary of Synthetic Routes
Microwave-assisted synthesis offers the best balance of speed and efficiency, while Suzuki-Miyaura coupling allows for late-stage diversification of substituents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Agricultural Applications
Herbicidal Activity:
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibits significant herbicidal properties. Its mechanism involves selective inhibition of certain plant species while being less harmful to crops. This selectivity is attributed to the compound's ability to interfere with specific biochemical pathways in target plants.
Table 1: Comparison of Herbicidal Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Oxadiazole and benzamide structure | Herbicidal |
| N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | Trifluoromethyl group | Antimicrobial |
| 4-Chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide | Halogen substitution variance | Potential herbicide |
Medicinal Applications
Antimicrobial Properties:
Research indicates that compounds with oxadiazole structures can possess antimicrobial and antifungal activities. This compound may show similar properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Activity:
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, related compounds have demonstrated significant activity against various cancer cell lines. In one study, compounds similar to this compound were evaluated for their ability to inhibit tumor growth and showed promising results against multiple cancer types .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Target Cancer Cell Lines | Percent Growth Inhibition (PGI) |
|---|---|---|
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 | 65.12% |
| N-[4-(p-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide | OVCAR-8 | 85.26% |
| N-[4-(Chlorophenyl)-1,2,5-Oxadiazol]-Benzamides | Various lines (NCI protocol) | Variable |
Case Studies
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
In a study conducted by researchers at the National Cancer Institute (NCI), a series of oxadiazole derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. The findings indicated that modifications in the oxadiazole structure could enhance anticancer efficacy significantly .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity of oxadiazole derivatives against both Gram-negative and Gram-positive bacteria. The results showed that certain modifications led to improved antibacterial properties compared to standard antibiotics like ciprofloxacin .
Mechanism of Action
The mechanism of action of N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Physicochemical Properties
Key Observations :
- Solubility : Ethoxy ( ) and methoxy groups improve aqueous solubility compared to halogenated analogs.
Biological Activity
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.77 g/mol. The compound features a chlorophenyl group attached to an oxadiazole ring and a benzamide moiety. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN3O2 |
| Molecular Weight | 343.77 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZIHOVYXETAEDQE-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .
- Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
Anticancer Activity
Several studies have highlighted the potential of this compound in cancer treatment:
- Cell Line Studies : In vitro studies showed that this compound exhibited moderate to high antiproliferative activity against multiple cancer cell lines with IC50 values indicating effective dose-response relationships .
- Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to specific protein targets involved in cell cycle regulation and apoptosis pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Preliminary tests indicate that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Study 1: Anticancer Efficacy
A study published in 2020 explored the anticancer effects of various oxadiazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in human gastric carcinoma cells with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives. The study found that this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Q & A
Q. Advanced
- Mechanism : Binds the STAT3-SH2 domain, disrupting phosphorylation and dimerization. Dose-dependent inhibition (IC₅₀ = 17.7 µM) is shown via competitive binding assays .
- Validation :
What strategies optimize the antiproliferative activity of 1,2,5-oxadiazole derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance binding affinity .
- Bioisosteric replacement : Replace chlorophenyl with nitrophenyl or fluorophenyl groups to improve solubility and target engagement .
- Hybrid molecules : Conjugate with pyrazole or pyrimidine moieties to dual-target STAT3 and kinases .
What analytical techniques confirm the purity and identity of synthesized derivatives?
Q. Basic
- Melting point analysis : Sharp melting points (e.g., 163.5–164.0°C) indicate high purity .
- HPLC : Purity >95% confirmed using reverse-phase columns (C18) with UV detection .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages match theoretical values .
How do structural modifications influence the compound’s biological activity?
Q. Advanced
- Substituent effects :
- Ring variation : Replacing 1,2,5-oxadiazole with 1,3,4-oxadiazole reduces potency, highlighting the importance of heterocyclic geometry .
What computational methods are used to study the binding mode with biological targets?
Q. Advanced
- Molecular docking : Software like AutoDock Vina predicts interactions (e.g., hydrogen bonds with Lys591 and Ser611 residues in STAT3) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .
- Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors, aromatic rings) for activity .
What are the key steps in X-ray crystallographic analysis of this compound?
Q. Basic
- Crystal growth : Slow evaporation from DCM/hexane yields single crystals .
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL refines structures to R-factors <0.05 using least-squares methods .
How to address discrepancies in biological activity data across studies?
Q. Advanced
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (e.g., 48–72 hrs) .
- Control compounds : Include reference inhibitors (e.g., Stattic for STAT3) to validate assay conditions .
- Statistical analysis : Apply ANOVA or Student’s t-test to assess significance of IC₅₀ variations .
What in vitro models evaluate antimicrobial activity of 1,2,5-oxadiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
